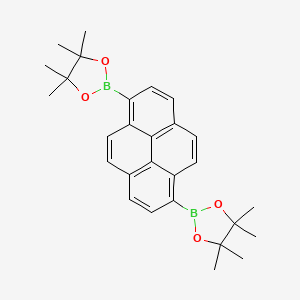

1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Übersicht

Beschreibung

1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene is an organic compound with the molecular formula C28H32B2O4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains two boronate ester groups. This compound is known for its applications in organic electronics and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in the synthesis of various organic compounds .

Mode of Action

The compound is known to participate in borylation reactions . Borylation is a process where a boron atom is introduced into a molecule. This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction , a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds . It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Result of Action

The compound is primarily used in chemical synthesis . The result of its action is the formation of new compounds through borylation and cross-coupling reactions .

Action Environment

The compound is typically stored in a dry, room-temperature environment . Environmental factors such as temperature and humidity can influence its stability and efficacy .

Vorbereitungsmethoden

The synthesis of 1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene typically involves the borylation of pyrene derivatives. One common method includes the reaction of pyrene with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(PPh3)4. The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and toluene, with sodium carbonate as a base. The mixture is refluxed at elevated temperatures to yield the desired product .

Analyse Chemischer Reaktionen

1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester groups with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form pyrene derivatives with different functional groups.

Substitution: The boronate ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene has several scientific research applications:

Organic Electronics: It is used in the synthesis of materials for OLEDs, organic photovoltaic cells, and field-effect transistors.

Fluorescent Probes: The compound’s strong fluorescence makes it useful in the development of fluorescent probes for biological imaging and sensing.

Material Science: It is employed in the design of new materials with specific electronic and optical properties.

Vergleich Mit ähnlichen Verbindungen

1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene can be compared with other boronate ester derivatives, such as:

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound is also used in organic electronics and has similar applications in OLEDs and photovoltaic cells.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronate ester derivative used in cross-coupling reactions and material science.

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Commonly used in the synthesis of pharmaceuticals and chemical intermediates.

This compound stands out due to its strong fluorescence and stability, making it particularly valuable in optoelectronic applications.

Biologische Aktivität

1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (also known as Pyrene-1,6-diboronic Acid Bis(pinacol) Ester) is a boron-containing organic compound notable for its potential applications in materials science and biochemistry. Its structure incorporates two boron-containing dioxaborolane groups attached to a pyrene core, which is a polycyclic aromatic hydrocarbon. This compound is of interest due to its unique fluorescence properties and its interactions with biological molecules.

- Molecular Formula : C28H32B2O4

- Molecular Weight : 454.18 g/mol

- Purity : >97.0% (qNMR)

- Appearance : White to orange-green powder or crystals

- CAS Number : 950779-13-2

Biological Activity Overview

The biological activity of this compound has been explored in various contexts including its use as a fluorescent probe for biomolecules and its role in catalysis.

Fluorescent Properties

The compound exhibits significant fluorescence properties that can be utilized in biological imaging and detection applications. The presence of boron enhances the interaction with certain biomolecules, making it a candidate for fluorescent labeling.

Interaction with Biomolecules

Research indicates that the dioxaborolane moieties can form reversible covalent bonds with diols and amino alcohols. This property is particularly useful in the detection of saccharides and other biomolecules through fluorescence-based methods.

Case Study 1: Detection of Saccharides

In a study published in Molecules, the compound was utilized to develop an allosteric fluorescent detection method for saccharides. The study demonstrated that the boronic acid functionalities could selectively bind to saccharides, leading to enhanced fluorescence signals. The binding constants were determined using titration experiments which revealed high specificity towards certain sugars.

Case Study 2: Catalytic Applications

Another significant application of this compound is in ligand-accelerated metal catalysis. A study highlighted its use in repurposing known fluorescent probes for different metals through ligand coordination. This approach not only showcases the versatility of the compound but also its potential in advancing catalytic processes in organic synthesis.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C28H32B2O4 |

| Molecular Weight | 454.18 g/mol |

| Purity | >97.0% (qNMR) |

| Appearance | White to orange-green powder |

| CAS Number | 950779-13-2 |

| Application | Description |

|---|---|

| Fluorescent Probe | Used for detecting saccharides |

| Catalytic Activity | Ligand for metal catalysis |

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)21-15-11-17-10-14-20-22(30-33-27(5,6)28(7,8)34-30)16-12-18-9-13-19(21)23(17)24(18)20/h9-16H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATPBRSZRSCCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)B6OC(C(O6)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.